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Compound Name: ML 190

Cat. No.: B15618946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective kappa opioid receptor (KOR)

antagonist, ML190, with a focus on its cross-species effects. Due to a lack of publicly available

direct comparative studies on the pharmacological effects of ML190 in different species, this

document summarizes existing data, highlights key species-specific considerations based on

receptor homology, and provides detailed experimental protocols for relevant assays to

facilitate further research.

Introduction to ML190
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-

coupled receptor involved in a variety of physiological processes, including pain, mood, and

addiction. ML190's selectivity for the KOR over other opioid receptors, such as the mu (MOR)

and delta (DOR) opioid receptors, makes it a valuable tool for studying the specific roles of the

kappa opioid system and a potential therapeutic candidate for conditions like depression,

anxiety, and substance use disorders.

Molecular Target and Mechanism of Action
ML190 exerts its effects by binding to the KOR and blocking the actions of its endogenous

ligands, the dynorphins. This antagonism prevents the downstream signaling cascades

typically initiated by KOR activation, which include the inhibition of adenylyl cyclase and the

modulation of ion channels.
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Caption: KOR antagonism by ML190.

Quantitative Data Summary
The following tables summarize the available in vitro potency and pharmacokinetic data for

ML190. It is important to note the limited availability of direct comparative data across different

species.

Table 1: In Vitro Potency of ML190 at the Human Kappa Opioid Receptor

Parameter Value (nM) Assay Type Source

IC50 120 β-arrestin assay [1]

EC50 129 β-arrestin assay [1]

Ki 129
Radioligand binding

assay
[2]

Table 2: In Vitro Selectivity of ML190 for Human Opioid Receptors
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Receptor Ki (nM) Selectivity vs. KOR Source

Kappa (KOR) 129 - [2]

Mu (MOR) 1585 >12-fold [2]

Delta (DOR) 1443 >11-fold [2]

Table 3: Comparative Pharmacokinetic Parameters of ML190 (Human vs. Mouse)

Parameter Human Mouse Source

Plasma Protein

Binding (1 µM)
93.96% 88.46% [1]

Plasma Protein

Binding (10 µM)
88.54% 80.07% [1]

Hepatic Microsome

Stability (1 hr

remaining)

22.13% 7.34% [1]

Cross-Species Considerations
Direct experimental validation of ML190's effects across different species is currently lacking in

the scientific literature. However, an analysis of the kappa opioid receptor's genetic sequence

homology can provide insights into the potential for conserved or divergent pharmacology.

Opioid receptors, including the KOR, are highly conserved among vertebrates.[3][4] The amino

acid sequence of the KOR is remarkably similar across mammalian species, particularly within

the transmembrane domains that form the ligand-binding pocket. This high degree of

conservation suggests that the binding and antagonistic activity of ML190 are likely to be

preserved across common laboratory animal models such as rats and mice. However, subtle

differences in the extracellular loops of the receptor could potentially influence ligand binding

and efficacy.

A study on the KOR antagonist zyklophin demonstrated significant species differences in its

effects between mice and rats, highlighting the importance of empirical cross-species validation
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for any KOR ligand.[1]

Experimental Protocols
To facilitate further research and cross-validation of ML190's effects, detailed protocols for key

in vitro functional assays are provided below.

Experimental Workflow: In Vitro Characterization of a
KOR Antagonist
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Caption: In vitro characterization workflow.

1. Kappa Opioid Receptor (KOR) β-Arrestin Recruitment Assay
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This assay measures the ability of a compound to block agonist-induced recruitment of β-

arrestin to the KOR, a key step in receptor desensitization and signaling.

Cell Line: U2OS cells stably co-expressing the human KOR tagged with a ProLink™ tag and

a β-arrestin-enzyme acceptor fusion protein.

Agonist: Dynorphin A (a potent endogenous KOR agonist).

Protocol:

Seed the cells in a 384-well plate and incubate overnight.

Prepare a serial dilution of ML190.

Add ML190 to the cells and incubate for a specified pre-incubation time.

Add a fixed concentration of Dynorphin A to stimulate the receptor.

Add the detection reagents and incubate to allow for the generation of a chemiluminescent

signal.

Measure the luminescence using a plate reader.

Data Analysis: The IC50 value is determined by fitting the data to a four-parameter logistic

equation.

2. [35S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS,

to G proteins upon receptor activation. Antagonists will inhibit agonist-stimulated [35S]GTPγS

binding.

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing

the KOR.

Reaction Mixture:

Membrane preparation
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GDP

[35S]GTPγS

Assay buffer (containing MgCl2, NaCl, and a buffer such as Tris-HCl)

Protocol:

In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations

of ML190.

Add a fixed concentration of a KOR agonist (e.g., U-50,488H) to stimulate G protein

coupling.

Initiate the reaction by adding [35S]GTPγS.

Incubate the plate at 30°C to allow for binding.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters to remove unbound [35S]GTPγS.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: The antagonist's potency is determined by its ability to shift the agonist's

concentration-response curve to the right.

Conclusion and Future Directions
ML190 is a valuable research tool for investigating the kappa opioid system. The available data

in human cell-based assays demonstrate its high potency and selectivity as a KOR antagonist.

The limited pharmacokinetic data in human and mouse tissues provide a preliminary basis for

cross-species comparison in this domain. However, the critical lack of direct comparative

studies on the pharmacological effects of ML190 in different species represents a significant

knowledge gap.

Future research should prioritize:
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In vitro functional assays using KOR from different species (e.g., rat, mouse, non-human

primate) to determine if the potency and antagonist properties of ML190 are conserved.

In vivo studies in various animal models to assess the pharmacokinetic profile and

behavioral effects of ML190, which will be crucial for translating preclinical findings.

By addressing these research gaps, the scientific community can gain a more comprehensive

understanding of ML190's cross-species pharmacology and better evaluate its therapeutic

potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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